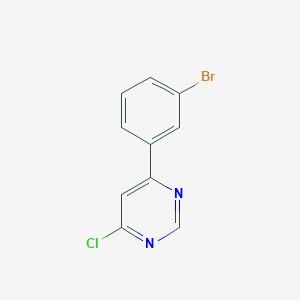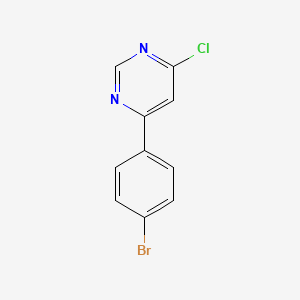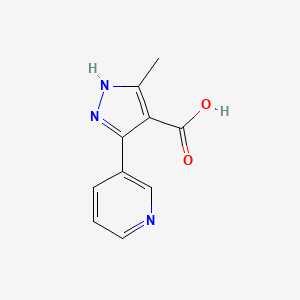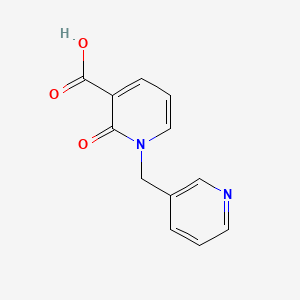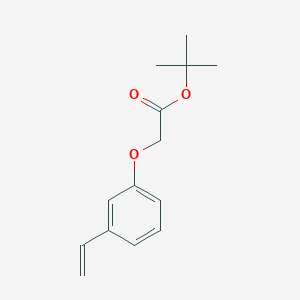
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester is an organic compound with the molecular formula C14H18O3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the phenyl ring is substituted with a vinyl group at the 3-position. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Vinyl-phenoxy)-acetic acid tert-butyl ester typically involves the esterification of (3-Vinylphenoxy)-acetic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of phosphorus trichloride (PCl3) as a catalyst, which facilitates the formation of the ester bond under mild conditions . Another approach involves the use of flow microreactor systems, which offer a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into the compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes are advantageous as they provide better control over reaction conditions, reduce waste, and improve overall yield and efficiency .
化学反応の分析
Types of Reactions
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of (3-Vinyl-phenoxy)-acetic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, while the ester group can be hydrolyzed to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes and catalysts, which target the ester and vinyl groups, leading to the formation of various products .
類似化合物との比較
Similar Compounds
- (3-Vinylphenoxy)-acetic acid methyl ester
- (3-Vinylphenoxy)-acetic acid ethyl ester
- (3-Vinylphenoxy)-acetic acid isopropyl ester
Uniqueness
(3-Vinyl-phenoxy)-acetic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it more resistant to hydrolysis and other chemical reactions, enhancing its utility in various applications .
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
tert-butyl 2-(3-ethenylphenoxy)acetate |
InChI |
InChI=1S/C14H18O3/c1-5-11-7-6-8-12(9-11)16-10-13(15)17-14(2,3)4/h5-9H,1,10H2,2-4H3 |
InChIキー |
PTVAFUMXLZLZEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


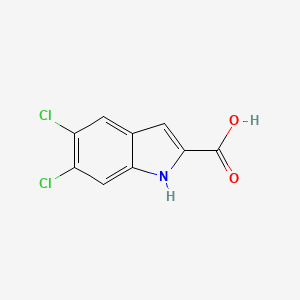
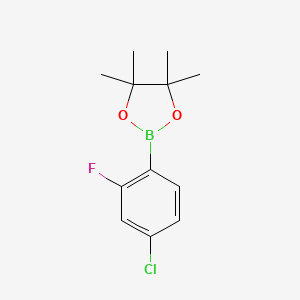
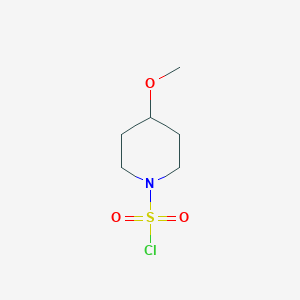
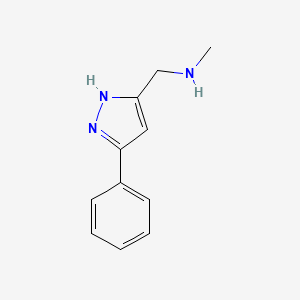
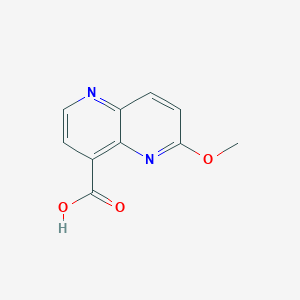
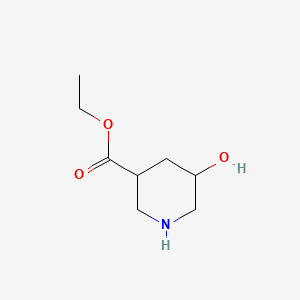
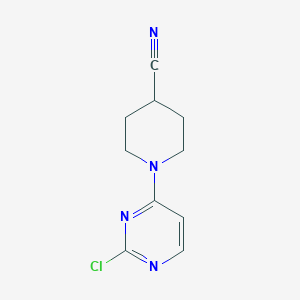
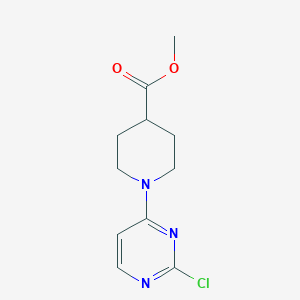
![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)
